molecular formula C21H29NO2 B1385379 N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-4-propoxyaniline CAS No. 1040688-84-3

N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-4-propoxyaniline

Cat. No.: B1385379
CAS No.: 1040688-84-3
M. Wt: 327.5 g/mol
InChI Key: CVHIDZMXFBPINN-UHFFFAOYSA-N
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Description

N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-4-propoxyaniline: is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of an aniline group substituted with a 2-(2-isopropyl-5-methylphenoxy)ethyl group and a 4-propoxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-4-propoxyaniline typically involves the reaction of 2-(2-isopropyl-5-methylphenoxy)ethylamine with 4-propoxybenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product separation can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-4-propoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline group can be substituted with other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-4-propoxyaniline has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-4-propoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

  • N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline
  • N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-butanamine
  • N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-methylbenzamide

Comparison: N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-4-propoxyaniline is unique due to the presence of the 4-propoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Properties

IUPAC Name

N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-4-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c1-5-13-23-19-9-7-18(8-10-19)22-12-14-24-21-15-17(4)6-11-20(21)16(2)3/h6-11,15-16,22H,5,12-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHIDZMXFBPINN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NCCOC2=C(C=CC(=C2)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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